2-Oxa-7-azaspiro[4.4]nonane hydrochloride
Overview
Description
“2-Oxa-7-azaspiro[4.4]nonane hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “2-Oxa-7-azaspiro[4.4]nonane hydrochloride” is 163.64500 . The exact mass is 163.07600 . The molecular formula is C7H14ClNO .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Oxa-7-azaspiro[4.4]nonane hydrochloride” are not fully available. The compound is stored in a dry room at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis
2-Oxa-7-azaspiro[4.4]nonane derivatives can be synthesized using a Mn(III)-based reaction, which is simple and efficient. This method maintains the integrity of the pyrrolidinedione ring, a critical component of the 2-oxa-7-azaspiro[4.4]nonanedione scaffold (Huynh, Nguyen, & Nishino, 2017).
Structural Importance in Spiroaminals
The compound is part of the core structure in several natural or synthetic products with significant biological activities. Its complex structure makes it a challenging yet important target for chemical synthesis (Sinibaldi & Canet, 2008).
Oxetane-Fused Benzimidazole Synthesis
It plays a key role in the synthesis of spirocyclic oxetanes and benzimidazoles, showcasing its utility in creating complex chemical structures (Gurry, McArdle, & Aldabbagh, 2015).
Applications in Drug Discovery
Spirocyclic Inhibitors
2-Oxa-7-azaspiro[4.4]nonane is a key component in the development of novel spirocyclic inhibitors, particularly for fatty acid amide hydrolase (FAAH), indicating its potential in therapeutic applications (Meyers et al., 2011).
Anticonvulsant Properties
Certain derivatives of 2-Oxa-7-azaspiro[4.4]nonane have shown promising anticonvulsant properties, suggesting its potential use in epilepsy treatment (Kamiński, Obniska, & Dybała, 2008).
Novel Methodologies in Synthesis
Catalytic Hydrogenation
The compound undergoes transformations under catalytic hydrogenation conditions, which is significant for organic synthesis and drug development (Sukhorukov et al., 2008).
Multifunctional Modules
Its derivatives, such as thia/oxa-azaspiro[3.4]octanes, are synthesized as multifunctional modules for drug discovery, showcasing its versatility in creating diverse medicinal compounds (Li, Rogers-Evans, & Carreira, 2013).
Unique Chemical Structures and Syntheses
Azaspirene, an Angiogenesis Inhibitor
Azaspirene, featuring a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, was discovered as a novel angiogenesis inhibitor, highlighting the compound's potential in cancer research (Asami et al., 2002).
Diverse Synthesis Routes
Multiple routes for synthesizing 1-azaspiro[4.4]nonane and its derivatives showcase its broad utility in organic chemistry and medicinal research (El Bialy, Braun, & Tietze, 2005).
Safety And Hazards
properties
IUPAC Name |
2-oxa-7-azaspiro[4.4]nonane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-3-8-5-7(1)2-4-9-6-7;/h8H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDSMBVEMCDBBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCOC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-7-azaspiro[4.4]nonane hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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